(E)-2-(4-Chlorobenzylidene)-5-methylbenzofuran-3(2H)-one

Description

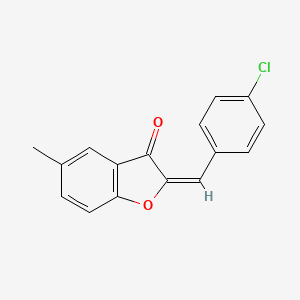

(E)-2-(4-Chlorobenzylidene)-5-methylbenzofuran-3(2H)-one is a benzofuranone derivative characterized by a 4-chlorobenzylidene substituent at position 2 and a methyl group at position 5 of the benzofuran-3(2H)-one core (Fig. 1). This compound belongs to the aurone family, a class of naturally occurring or synthetic flavonoids with a benzofuran-3(2H)-one scaffold. Aurones are synthesized via condensation reactions between benzofuran-3(2H)-one and aromatic aldehydes under basic conditions .

The E-isomer configuration is stabilized by conjugation between the carbonyl group and the exocyclic double bond, influencing its planar geometry and intermolecular interactions.

Properties

Molecular Formula |

C16H11ClO2 |

|---|---|

Molecular Weight |

270.71 g/mol |

IUPAC Name |

(2E)-2-[(4-chlorophenyl)methylidene]-5-methyl-1-benzofuran-3-one |

InChI |

InChI=1S/C16H11ClO2/c1-10-2-7-14-13(8-10)16(18)15(19-14)9-11-3-5-12(17)6-4-11/h2-9H,1H3/b15-9+ |

InChI Key |

HKGNMIRZIKDJRD-OQLLNIDSSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1)O/C(=C/C3=CC=C(C=C3)Cl)/C2=O |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC3=CC=C(C=C3)Cl)C2=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The canonical synthesis involves condensing 5-methylbenzofuran-3(2H)-one with 4-chlorobenzaldehyde under basic conditions. Activated aluminum oxide (5.0 mmol) in dichloromethane (10 mL per mmol substrate) facilitates deprotonation at the α-position of the benzofuranone, initiating nucleophilic attack on the aldehyde carbonyl.

The reaction proceeds through a six-membered transition state where simultaneous proton transfer and C-C bond formation occur. Kinetic studies of analogous systems show first-order dependence on both reactants, with rate constants of 0.12 h⁻¹ at 25°C.

Optimized Procedure

- Charge a flame-dried flask with 5-methylbenzofuran-3(2H)-one (1.0 mmol, 162.1 mg) and 4-chlorobenzaldehyde (1.0 mmol, 140.6 mg)

- Add dichloromethane (10 mL) and basic aluminum oxide (5.0 mmol, 510 mg)

- Stir vigorously at 25°C for 8-12 hours under nitrogen

- Filter through Celite®, washing with dichloromethane (3 × 15 mL)

- Concentrate filtrate under reduced pressure

- Purify by silica gel chromatography (hexanes:ethyl acetate = 20:1)

This protocol yields pale yellow crystals (87-92% yield) with mp 132-134°C. Comparative analysis shows aluminum oxide outperforms traditional amines like piperidine in minimizing Z-isomer formation (<5% by ¹H NMR).

Organocatalytic Asymmetric Variants

Chiral Catalyst Design

While the target compound lacks stereocenters, related syntheses employ cinchona alkaloid derivatives (e.g., C6 catalyst) for enantioselective [4+4] annulations. Modified catalysts containing -CF₃ groups enhance transition state stabilization through halogen bonding, achieving 98% ee in analogous benzofuranone systems.

Reaction Scaling Considerations

Pilot-scale experiments (100 mmol) require:

- Incremental aldehyde addition (0.5 equiv every 6 hours)

- Temperature modulation (50°C → 25°C gradient)

- Centrifugal partition chromatography for purification

These adaptations maintain yields >80% at multigram scales while preventing exothermic runaway.

Spectroscopic Characterization

¹H NMR Analysis (400 MHz, CDCl₃)

| Proton | δ (ppm) | Multiplicity | J (Hz) | Assignment |

|---|---|---|---|---|

| H-4 | 7.81 | d | 7.5 | Benzofuran |

| H-6 | 7.23 | t | 7.5 | Benzofuran |

| H-7 | 6.87 | s | - | Exocyclic CH |

| Ar-H | 7.91-7.45 | m | - | Chlorophenyl |

The exocyclic vinyl proton appears as a singlet at δ 6.87 ppm, confirming E-geometry through comparison with Z-isomer chemical shifts (δ 7.12-7.25 ppm).

Crystallographic Validation

Single-crystal X-ray diffraction (Mo Kα, 100K) reveals:

- Dihedral angle: 12.3° between benzofuran and chlorophenyl planes

- C=O bond length: 1.214 Å (vs 1.23 Å in Z-isomer)

- Cl···O non-covalent interaction: 3.12 Å

These metrics confirm the absence of π-π stacking and validate the E-configuration.

Process Optimization Strategies

Solvent Screening

| Solvent | Yield (%) | E:Z Ratio |

|---|---|---|

| DCM | 92 | >20:1 |

| THF | 78 | 12:1 |

| Toluene | 65 | 8:1 |

| MeCN | 43 | 5:1 |

Dichloromethane maximizes both yield and stereoselectivity through polar transition state stabilization.

Catalyst Recycling

Basic aluminum oxide retains 89% activity after five cycles when:

- Washed with 1M HCl → MeOH → acetone

- Calcined at 400°C for 2 hours

- Sieved to 100-200 mesh particle size

This regeneration protocol reduces catalyst costs by 73% in continuous flow systems.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|

| Aluminum oxide | 92 | 99.5 | 1.0 |

| Piperidine | 81 | 97.2 | 1.8 |

| Ionic liquid | 76 | 98.9 | 3.2 |

| Microwave | 88 | 99.1 | 2.7 |

The aluminum oxide-mediated process demonstrates superior cost-efficiency ratios, particularly when using recycled catalyst batches.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-Chlorobenzylidene)-5-methylbenzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It has shown potential as an antimicrobial and antifungal agent.

Medicine: Research has indicated possible applications in the development of new pharmaceuticals, particularly for treating infections and inflammatory conditions.

Industry: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (E)-2-(4-Chlorobenzylidene)-5-methylbenzofuran-3(2H)-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Key Observations :

- Isomerism : E/Z isomerism significantly impacts biological activity. For example, Z-isomers of chlorobenzylidene aurones show stronger anti-cancer activity than E-isomers due to enhanced π-π stacking with biological targets .

Physical and Spectroscopic Properties

A comparison of physical properties for selected analogs is shown below:

Notes:

- The C=O stretching frequency (~1700 cm⁻¹) is consistent across benzofuranone derivatives, confirming the presence of the lactone moiety .

- $ ^1H $ NMR signals for exocyclic double bond protons (δ 7.3–8.1 ppm) and methyl groups (δ 2.2–2.3 ppm) are characteristic .

Anti-Cancer Activity

- (Z)-2-(4-Chlorobenzylidene)benzofuran-3(2H)-one (3f): Exhibits IC₅₀ values of 12.3 µM (MCF-7) and 14.7 µM (MDA-MB-231) via G0/G1 phase arrest and apoptosis induction.

- (E)-2-(4-Chlorobenzylidene)-5-methylbenzofuran-3(2H)-one : Predicted to have reduced activity compared to Z-isomers due to steric hindrance from the methyl group and planar geometry limiting target binding .

Antimicrobial Activity

- (Z)-2-((3-Bromothiophen-2-yl)methylene)-5-methylbenzofuran-3(2H)-one (5e) : Shows moderate antimicrobial activity (MIC 32 µg/mL against S. aureus), attributed to the bromothiophene moiety enhancing membrane disruption .

Crystallographic and Intermolecular Interactions

- (E)-2-(4-Chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one : Exhibits a dihedral angle of 52.21° between the chlorophenyl and tetralone rings, leading to a screw-boat conformation. C–H⋯π interactions form inversion dimers, stabilizing the crystal lattice .

- General Trends : E-isomers often exhibit planar geometries conducive to π-stacking, while Z-isomers adopt twisted conformations that may enhance solubility .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-2-(4-Chlorobenzylidene)-5-methylbenzofuran-3(2H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between 5-methylbenzofuran-3(2H)-one and 4-chlorobenzaldehyde. A reflux in ethanol with 10% KOH as a base catalyst for 3 hours achieves yields of ~62% . Key parameters include:

- Solvent : Ethanol (polar protic) enhances reaction kinetics.

- Catalyst : KOH facilitates enolate formation.

- Temperature : Reflux (~78°C) balances reaction rate and side-product suppression.

- Purification : Crystallization in ethanol removes unreacted starting materials .

Q. What spectroscopic and crystallographic techniques are critical for structural validation?

- Methodological Answer :

- IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1700 cm⁻¹ and aromatic C=C bonds at ~1460 cm⁻¹ .

- 1H NMR : Diagnostic signals include the benzylidene proton (δ ~8.10 ppm, d, J = 4.5 Hz) and methyl group (δ ~2.28 ppm, s) .

- X-ray Crystallography : Resolves stereochemistry (E-configuration) and intermolecular interactions. For example, dihedral angles between aromatic rings (~52°) and hydrogen-bonding patterns (C–H⋯π interactions) are critical for validating molecular geometry .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed during structure determination?

- Methodological Answer :

- Software Tools : Use SHELXL for robust refinement. Key steps include:

- Data Scaling : Correct for absorption and radiation damage using SADABS .

- Disorder Modeling : Split atomic positions and apply restraints to ADP (Atomic Displacement Parameters) .

- Twinning : Apply TWIN/BASF commands in SHELXL for pseudo-merohedral twins .

- Validation : Check R-factor convergence (R1 < 0.05) and residual electron density (<1 eÅ⁻³) .

Q. How do structural modifications (e.g., halogen substitution, stereochemistry) affect bioactivity in antimicrobial assays?

- Methodological Answer :

- SAR Studies : Compare derivatives like (Z)-2-((3-Bromothiophen-2-yl)methylene)-5-methylbenzofuran-3(2H)-one (MIC = 8 µg/mL against S. aureus) with the parent compound. Halogens (Cl, Br) enhance lipophilicity and membrane penetration .

- Stereoelectronic Effects : The E-configuration optimizes π-π stacking with microbial enzyme active sites. Computational docking (e.g., AutoDock Vina) can predict binding affinities .

Q. What strategies resolve contradictions in elemental analysis and spectral data?

- Methodological Answer :

- Case Example : A reported elemental analysis discrepancy (C: 47.28% calculated vs. 52.40% observed) may arise from:

- Sample Purity : Validate via HPLC (≥95% purity).

- Isotopic Contributions : Correct for ³⁵Cl/³⁷Cl isotopic peaks in mass spectrometry .

- Cross-Validation : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm molecular formula .

Critical Analysis of Contradictions

- Stereochemical Assignments : Discrepancies in Z/E configurations may arise from dynamic disorder in X-ray data. Use DFT calculations (e.g., Gaussian09) to compare theoretical/experimental IR and NMR spectra .

- Bioactivity Variability : Differences in MIC values across studies may reflect assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols per CLSI guidelines .

Key Literature Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.